1-Phenylcyclohexanecarboxylic acid

Sigma-1 Receptor Medicinal Chemistry Neuropharmacology

Researchers developing selective sigma-1 (σ1R) ligands often struggle with scaffold flexibility that compromises target discrimination. 1-Phenylcyclohexanecarboxylic acid provides a conformationally restricted core that enables >5900-fold σ1R/σ2R selectivity (PRE-084: σ1R Ki=2.2 nM). - Rigid cyclohexane-phenyl scaffold locks functional group orientation for selective binding - Solid at 20°C (mp 121-125°C) for precise weighing and straightforward recrystallization - Versatile precursor for CNS & inflammation programs (σ1R ligands, PDE4/TNF inhibitors) Supplied with full QC documentation; available from stock for immediate dispatch.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 1135-67-7
Cat. No. B072580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclohexanecarboxylic acid
CAS1135-67-7
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H16O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
InChIKeyQXXHHHWXFHPNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexanecarboxylic Acid: Product Profile & Procurement


1-Phenylcyclohexanecarboxylic acid (CAS 1135-67-7), a solid aromatic carboxylic acid with molecular formula C13H16O2 and molecular weight 204.26 g/mol, is a foundational intermediate in medicinal chemistry and organic synthesis [1]. It features a phenyl group and a carboxylic acid group on a cyclohexane ring, providing a rigid, non-planar scaffold that is distinct from linear or smaller cyclic analogs [2]. This unique structure facilitates specific molecular interactions and serves as a key building block for developing potent and selective pharmacophores, particularly for sigma-1 receptor ligands [2].

Rigid, non-planar scaffold for selective pharmacophore design
Key intermediate for sigma-1 receptor ligand synthesis
Solid-state handling (m.p. >120 °C) simplifies laboratory use

1-Phenylcyclohexanecarboxylic Acid: Why Substitution Fails


Substitution of 1-phenylcyclohexanecarboxylic acid with simpler carboxylic acids or non-rigid phenyl alkyl acids is not viable for applications requiring a conformationally restricted, bulky hydrophobic scaffold. The cyclohexane ring confers a unique spatial orientation to the phenyl and carboxyl groups, a critical determinant for binding to specific biological targets like the sigma-1 receptor [1]. As demonstrated by Calderon et al. (1994), modifications to the cycloalkane ring size (e.g., cyclopentane vs. cyclohexane) in derivative series lead to significant changes in sigma receptor binding affinity and selectivity [1]. The specific combination of this rigid core with a modifiable carboxylic acid handle enables the generation of structurally unique derivatives (e.g., esters, amides) that would be unattainable or possess different properties if synthesized from alternative, less constrained starting materials [1].

Target Attribute
Substitute May Differ
Conformationally restricted cyclohexane core
Flexible or smaller ring analogs lose spatial constraint; binding orientation may shift
Cyclohexane ring size yields distinct selectivity profile
Cyclopentane or other ring sizes can alter sigma-receptor selectivity context
Modifiable carboxylic acid handle enables unique derivatives
Alternative core structures may limit derivatization diversity and properties

1-Phenylcyclohexanecarboxylic Acid: Performance vs Comparators


Selective Sigma-1 Receptor Scaffold

Derivatization of 1-phenylcyclohexanecarboxylic acid provides a direct route to compounds with superior sigma-1 receptor (σ1R) affinity and selectivity compared to analogous structures lacking this specific core. The most notable derivative, PRE-084 (2-(4-morpholinethyl) 1-phenylcyclohexanecarboxylate), exhibits a σ1R Ki of 2.2 nM, with >5900-fold selectivity over the sigma-2 receptor (σ2R Ki = 13,091 nM) . In contrast, derivatives based on other cycloalkane ring sizes from the same study show markedly different selectivity profiles [1].

σ1R Binding Selectivity
Reported head-to-head
PRE-084 derivative: Ki σ1 2.2 nM, ~5950-fold selectivity over σ2 Cyclopentane analog: 65-fold selectivity over σ2
Supports σ1R-selective probe development context
Radioligand binding (guinea pig/rat membranes)
Sigma-1 Receptor Medicinal Chemistry Neuropharmacology Ligand Development

Physicochemical Profile for Derivatization

The physicochemical properties of 1-phenylcyclohexanecarboxylic acid, particularly its melting point and solubility profile, offer practical advantages for synthesis and purification workflows. With a defined melting point range of 121.0 to 125.0 °C and solid physical form at 20°C , it is easier to handle, weigh, and purify via recrystallization compared to structurally simpler but often liquid or low-melting aromatic acids like phenylacetic acid (m.p. 76-77 °C).

Melting Point
Class-level (Data to verify)
121.0–125.0 °C
May facilitate recrystallization and handling
Solid at 20 °C; compare phenylacetic acid 76–77 °C (class-level)
Organic Synthesis Physicochemical Properties Derivatization Purification

Multi-Target Pharmacological Scaffold

While the parent acid itself is not a drug, its core structure is a privileged scaffold in medicinal chemistry patents, particularly for generating inhibitors of Tumor Necrosis Factor (TNF) and phosphodiesterase IV (PDE4) [1]. This is in contrast to its primary application as a precursor for sigma-1 ligands [2]. The ability to access multiple, distinct pharmacological target classes (GPCR modulators vs. enzyme inhibitors) from a single core building block through targeted derivatization represents a unique, broad-spectrum utility.

Derivative Target Diversity
Class-level context
Derivatives reported as σ1 ligands, TNF inhibitors, PDE4 inhibitors; comparator simpler acids often single target class
Multi-target derivatization screening potential
Based on patent and literature review; confirmatory data may be needed
Pharmacology Inflammation TNF-alpha PDE4 Drug Discovery

1-Phenylcyclohexanecarboxylic Acid: Key R&D Applications


Synthesis of Selective Sigma-1 Receptor Tools

Researchers aiming to develop new ligands with exceptional selectivity for the sigma-1 receptor (σ1R) over σ2R should prioritize 1-phenylcyclohexanecarboxylic acid as a starting material. The synthesis of PRE-084, which demonstrates a >5900-fold selectivity for σ1R (Ki = 2.2 nM) over σ2R (Ki = 13,091 nM), exemplifies this scaffold's unique capacity to confer high target discrimination . This level of selectivity, confirmed in radioligand binding assays, is directly attributable to the specific conformational constraints of the cyclohexane core, making it a superior choice over more flexible or smaller ring analogs that yield less selective compounds [1].

Multi-Therapeutic Area Chemistry Programs

This compound is a strategic asset for medicinal chemistry groups exploring multiple therapeutic hypotheses. Its core structure is a documented precursor for generating both high-affinity sigma-1 ligands for CNS research and PDE4/TNF inhibitors for inflammation research [1]. This built-in versatility means that a single synthetic route can be leveraged to create libraries of diverse bioactive molecules, streamlining chemical resources and accelerating early-stage hit identification efforts across neurology and immunology.

Model Substrate for Synthetic Methods & Education

In academic or industrial settings where new synthetic methodologies (e.g., new amidation catalysts, esterification conditions) are being developed, 1-phenylcyclohexanecarboxylic acid serves as an ideal, robust model substrate. Its solid physical form at 20°C and well-defined melting point (121.0-125.0°C) facilitate precise stoichiometry and simplify post-reaction workup and purification by recrystallization . This contrasts favorably with liquid or low-melting substrates, reducing experimental variability and making it a reliable standard for method validation and teaching fundamental organic transformations.

Application
Selection Property
Validation Focus
Sigma-1 receptor selective probe synthesis
Conformationally constrained scaffold for selectivity
σ1/σ2 selectivity profiling in binding assays
Multi-target medicinal chemistry programs
Scaffold versatility for diverse target classes
Pathway selectivity and target engagement assays
Synthetic methodology development & education
Solid-state handling and defined melting point
Reproducibility of synthetic procedures

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